

4-Chloro-8-(trifluoromethoxy)quinoline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethoxy)quinoline
Cat. No.:	B1416549

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of **4-Chloro-8-(trifluoromethoxy)quinoline**

Executive Summary

4-Chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a versatile quinoline core, a reactive chlorine atom at the 4-position, and a trifluoromethoxy group at the 8-position, makes it a highly valuable building block for the synthesis of novel compounds. The chlorine atom serves as a key synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the trifluoromethoxy substituent is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic characterization, and a discussion of its reactivity and potential applications in drug development.

Introduction to the Quinoline Scaffold and the Subject Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.^{[1][2]} This heterocyclic motif is central to a wide array of FDA-approved drugs, demonstrating efficacy in treating malaria, cancer, and various infectious diseases.^{[3][4]} The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.^[2]

4-Chloro-8-(trifluoromethoxy)quinoline (CAS No: 40516-42-5) emerges as a particularly strategic intermediate.^[5] Its structure is defined by three key features:

- The Quinoline Core: Provides a rigid, aromatic framework known to interact with numerous biological targets.
- The 4-Chloro Group: Activates the C4 position for nucleophilic aromatic substitution (SNAr), serving as an exceptionally effective leaving group. This allows for the straightforward synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and other derivatives.^[6]
- The 8-Trifluoromethoxy (-OCF₃) Group: This substituent significantly influences the molecule's electronic and physical properties. It is a strong electron-withdrawing group and is often used as a bioisostere for other functionalities to improve metabolic stability and membrane permeability in drug candidates.

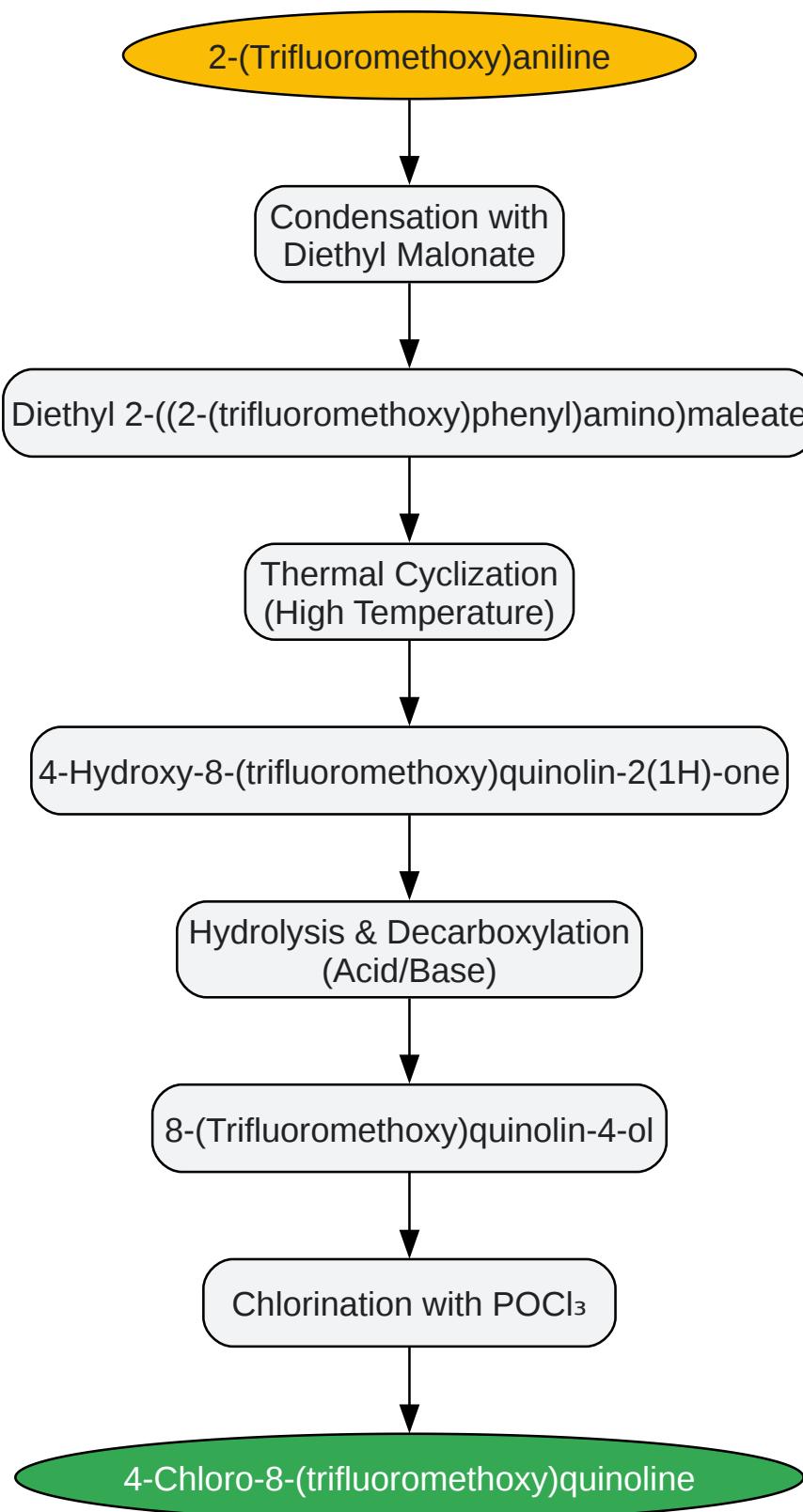
This combination of a stable core, a reactive handle, and a property-modulating group makes this compound a powerful tool for researchers aiming to develop novel therapeutics.

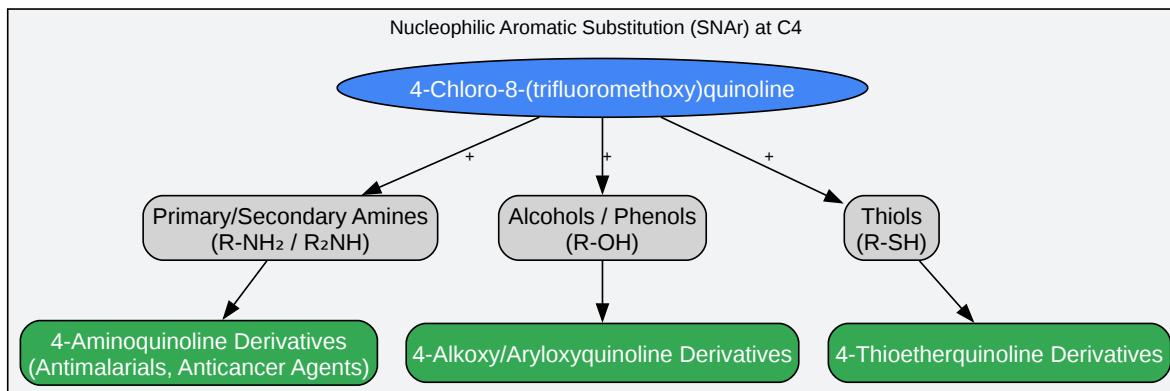
Physicochemical Properties and Molecular Structure

A precise understanding of the compound's physical and structural properties is fundamental for its application in synthesis and material design.

Property	Value	Reference
CAS Number	40516-42-5	[5]
Molecular Formula	C ₁₀ H ₅ ClF ₃ NO	[5]
Molecular Weight	247.60 g/mol	[5]
Purity	≥95% (typical)	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]

The molecule consists of a planar quinoline ring system. The trifluoromethoxy group at the 8-position and the chlorine atom at the 4-position introduce significant electronic perturbations, influencing the reactivity and spectroscopic signature of the entire scaffold.





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- To cite this document: BenchChem. [4-Chloro-8-(trifluoromethoxy)quinoline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416549#4-chloro-8-trifluoromethoxy-quinoline-molecular-structure>

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